3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol
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Overview
Description
3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol is a chemical compound with the molecular formula C₈H₁₅F₂NO and a molecular weight of 179.21 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorocyclopentyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol typically involves the reaction of a difluorocyclopentyl derivative with an appropriate amino alcohol precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorocyclopentyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted difluorocyclopentyl derivatives .
Scientific Research Applications
3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol: Similar structure but with a dichlorophenyl group instead of a difluorocyclopentyl ring.
3-Amino-1-phenyl-propan-1-ol: Contains a phenyl group instead of a difluorocyclopentyl ring.
3-Amino-3-cyclohexyl-propan-1-ol: Features a cyclohexyl ring instead of a difluorocyclopentyl ring.
Uniqueness
The presence of the difluorocyclopentyl ring in 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H15F2NO |
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Molecular Weight |
179.21 g/mol |
IUPAC Name |
3-amino-1-(3,3-difluorocyclopentyl)propan-1-ol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-6(5-8)7(12)2-4-11/h6-7,12H,1-5,11H2 |
InChI Key |
OGSLZWGQFJFHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(CCN)O)(F)F |
Origin of Product |
United States |
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